1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(furan-2-ylmethyl)piperazine
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Overview
Description
1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(furan-2-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a furan-2-ylmethyl group and a sulfonyl group attached to a dimethylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(furan-2-ylmethyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the sulfonyl chloride derivative of 4,5-dimethylthiophene. This intermediate is then reacted with 4-(furan-2-ylmethyl)piperazine under basic conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(furan-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce the corresponding sulfide.
Scientific Research Applications
1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(furan-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share structural similarities.
Piperazine Derivatives: Compounds such as 1-(2-furylmethyl)piperazine and 1-(4-methylphenyl)sulfonylpiperazine are structurally related.
Uniqueness
1-(4,5-Dimethylthiophen-2-yl)sulfonyl-4-(furan-2-ylmethyl)piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(4,5-dimethylthiophen-2-yl)sulfonyl-4-(furan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-12-10-15(21-13(12)2)22(18,19)17-7-5-16(6-8-17)11-14-4-3-9-20-14/h3-4,9-10H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOXKNOERUQCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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